molecular formula C19H20F3N3O4S B2978577 N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 946201-15-6

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2978577
CAS No.: 946201-15-6
M. Wt: 443.44
InChI Key: CGEDCKWPAPYANR-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The morpholine ring can be introduced through the reaction of diethanolamine with sulfuric acid.

    Thiophene Ring Introduction: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

    Coupling Reactions: The morpholine and thiophene derivatives are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Final Assembly: The trifluoromethoxy-substituted phenyl group is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino-substituted phenyl derivatives.

    Substitution: Various nucleophile-substituted phenyl derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its morpholine ring.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The morpholine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(morpholin-4-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide: Lacks the thiophene ring, which may reduce its electronic properties.

    N-[2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide: Lacks the morpholine ring, which may reduce its ability to interact with neurotransmitter receptors.

    N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-phenylethanediamide: Lacks the trifluoromethoxy group, which may reduce its lipophilicity.

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to its combination of a morpholine ring, a thiophene ring, and a trifluoromethoxy-substituted phenyl group. This combination imparts unique electronic, lipophilic, and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4S/c20-19(21,22)29-15-3-1-14(2-4-15)24-18(27)17(26)23-11-16(13-5-10-30-12-13)25-6-8-28-9-7-25/h1-5,10,12,16H,6-9,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEDCKWPAPYANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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